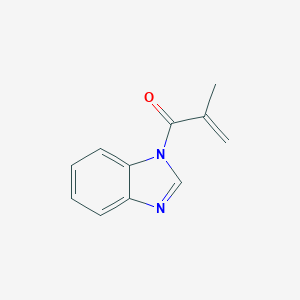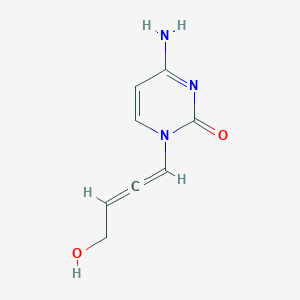
Cytallene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytallene is a synthetic compound that has been widely researched for its potential applications in the fields of biochemistry and physiology. This compound was first synthesized in the mid-20th century, and since then, it has been studied extensively for its unique properties and potential uses in various scientific fields. In
Mecanismo De Acción
The mechanism of action of Cytallene involves its ability to inhibit the activity of enzymes by binding to their active sites. This inhibition occurs through the formation of a covalent bond between Cytallene and the enzyme, which prevents the enzyme from carrying out its normal function. This mechanism of action has been studied extensively in vitro, and it has been shown to be effective against a variety of enzymes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Cytallene are complex and depend on the specific enzyme that it is inhibiting. Some enzymes that are inhibited by Cytallene are involved in important biochemical pathways, such as glycolysis and the Krebs cycle. Inhibition of these enzymes can lead to a decrease in ATP production, which can have significant physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using Cytallene in lab experiments is its ability to selectively inhibit specific enzymes. This allows researchers to study the effects of enzyme inhibition on various biochemical and physiological processes. However, there are also limitations to using Cytallene in lab experiments. For example, its mechanism of action is irreversible, which can make it difficult to control the degree of enzyme inhibition.
Direcciones Futuras
There are several future directions for research on Cytallene. One area of focus is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new enzymes that are inhibited by Cytallene, which could lead to the discovery of new biochemical pathways and physiological processes. Additionally, there is potential for the development of new drugs based on the structure of Cytallene, which could have applications in the treatment of various diseases.
Conclusion:
In conclusion, Cytallene is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. Its ability to selectively inhibit specific enzymes has made it a valuable tool for researchers studying biochemical and physiological processes. While there are limitations to using Cytallene in lab experiments, its unique properties and potential for future research make it an important compound in the field of biochemistry and physiology.
Métodos De Síntesis
The synthesis of Cytallene involves the condensation of two molecules of acetaldehyde with one molecule of formaldehyde in the presence of a strong base such as sodium hydroxide. This reaction results in the formation of a compound known as 3,5,5-trimethyl-1,2,4-trioxane, which is then converted into Cytallene through a series of chemical reactions.
Aplicaciones Científicas De Investigación
Cytallene has been extensively studied for its potential applications in various scientific fields, including biochemistry, physiology, and pharmacology. One of the primary research applications of Cytallene is in the study of enzyme kinetics. This compound has been shown to inhibit the activity of certain enzymes, which can be useful in understanding the mechanisms of enzymatic reactions.
Propiedades
Número CAS |
131489-68-4 |
|---|---|
Nombre del producto |
Cytallene |
Fórmula molecular |
C8H9N3O2 |
Peso molecular |
179.18 g/mol |
Nombre IUPAC |
(1E)-1-(4-hydroxybut-2-enylidene)-4-iminopyrimidin-1-ium-2-olate |
InChI |
InChI=1S/C8H9N3O2/c9-7-3-5-11(8(13)10-7)4-1-2-6-12/h1-5,12H,6H2,(H-,9,10,13)/b2-1?,11-4+ |
Clave InChI |
WBOPPXMLTYJKEO-UHFFFAOYSA-N |
SMILES isomérico |
C1=CN(C(=O)N=C1N)C=C=CCO |
SMILES |
C1=C[N+](=CC=CCO)C(=NC1=N)[O-] |
SMILES canónico |
C1=CN(C(=O)N=C1N)C=C=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



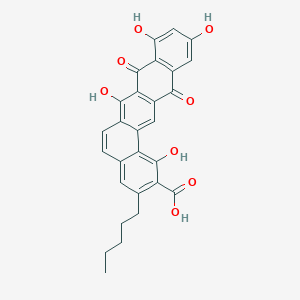
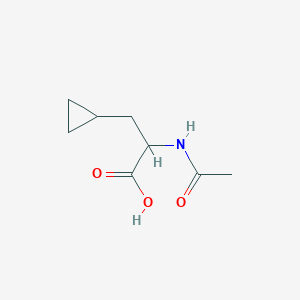
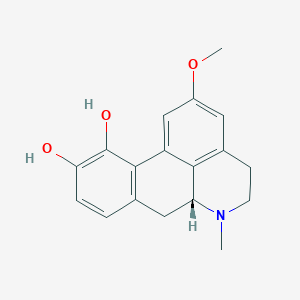
![tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B141482.png)
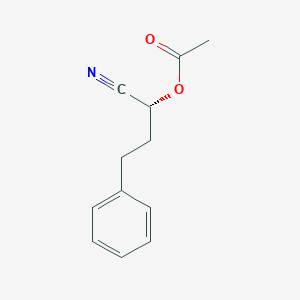
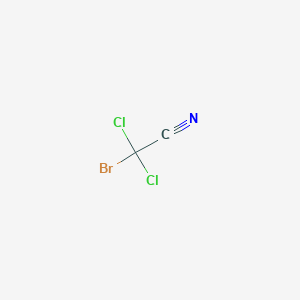
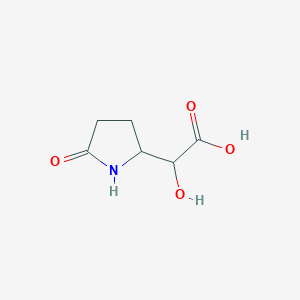

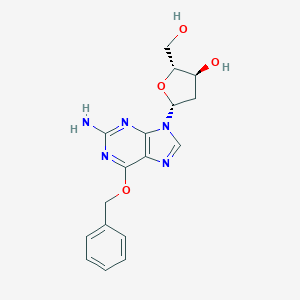
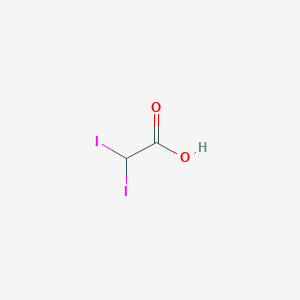
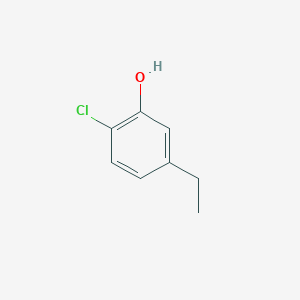
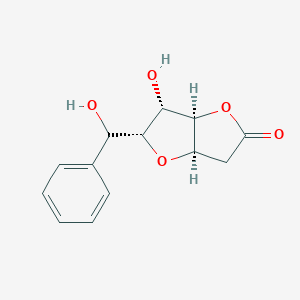
![1-Methyl-1H-benzo[d]imidazol-4-amine](/img/structure/B141510.png)
